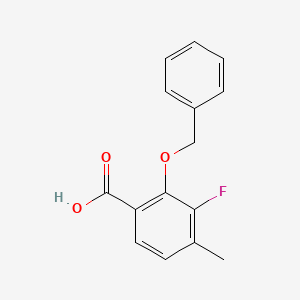
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone” is a chemical compound with the CAS Number: 2624417-48-5 . It has a molecular weight of 320.64 . The compound is solid in its physical form . The IUPAC name for this compound is 4-(4-bromo-2-chlorobenzoyl)thiomorpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3 . The boiling point is 435.3±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.2±3.0 kJ/mol . The flash point is 217.1±28.7 °C . The index of refraction is 1.595 . The molar refractivity is 65.8±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学研究应用
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone has been studied for its potential applications in a variety of scientific research fields. It has been studied for its ability to act as a ligand for metal ions, as a catalyst in organic reactions, and as a potential therapeutic agent. This compound has been used as a ligand for metal ions, such as copper, cobalt, and iron, in order to form coordination complexes. These complexes are useful in catalyzing organic reactions, such as the formation of carbon-carbon bonds. This compound has also been studied for its potential therapeutic applications, as it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation.
作用机制
The mechanism of action of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is not fully understood, but it is believed to involve the binding of this compound to metal ions, such as copper, cobalt, and iron. The binding of this compound to these metal ions forms coordination complexes, which are then able to catalyze organic reactions, such as the formation of carbon-carbon bonds. Additionally, this compound has been shown to bind to certain proteins in the body, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of certain cancer cells and to reduce inflammation. Additionally, this compound has been shown to bind to certain proteins in the body, which may be involved in its therapeutic effects. In vivo studies have also shown that this compound is able to reduce inflammation in animals.
实验室实验的优点和局限性
The use of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone in laboratory experiments has several advantages and limitations. One advantage is that this compound is a relatively inexpensive compound that is easy to synthesize in the laboratory. Additionally, this compound is a relatively stable compound that can be stored for long periods of time. One limitation is that this compound is a relatively toxic compound, which can be dangerous if mishandled. Additionally, this compound is a relatively reactive compound, which can make it difficult to work with in the laboratory.
未来方向
There are a variety of potential future directions for the study of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone. One potential direction is to further explore the therapeutic applications of this compound, such as its potential use as an anti-cancer or anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its potential therapeutic applications. Another potential direction is to explore the use of this compound as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments and potential therapeutic applications.
合成方法
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone can be synthesized through a variety of methods, including the use of a Grignard reagent, the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound, and the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base. The most common method is the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base. This method involves the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base, such as sodium hydride, to form a thiomorpholine-bromo-chloro-phenylmethylene complex. The complex is then reacted with a bromo-chloro-phenylmethylene compound in the presence of a strong base, such as sodium hydride, to form this compound.
安全和危害
属性
IUPAC Name |
(4-bromo-2-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDTMAJBCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


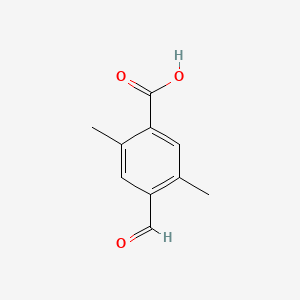
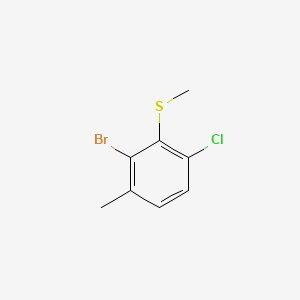
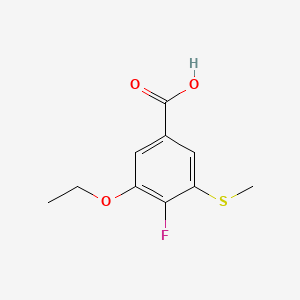
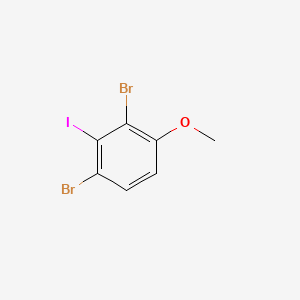
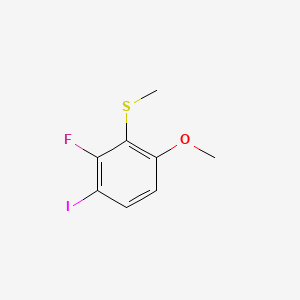
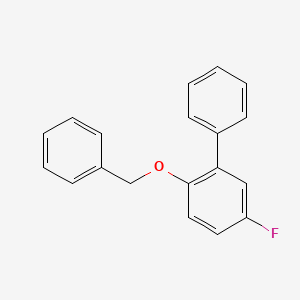

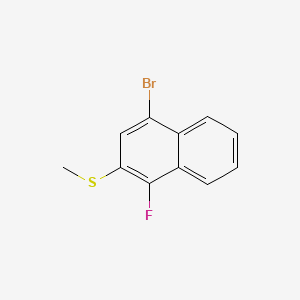
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

